molecular formula C3H12Cl2N2 B083324 1,3-Diaminopropane dihydrochloride CAS No. 10517-44-9

1,3-Diaminopropane dihydrochloride

Cat. No. B083324
CAS RN: 10517-44-9
M. Wt: 147.04 g/mol
InChI Key: HYOCSVGEQMCOGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diaminopropane and its derivatives has been explored through various methods, focusing on optimizing reaction conditions to improve yield. For instance, the synthesis of 1,2-Diaminopropane from waste liquid of 1,2-dichloropropane highlights the potential for converting waste materials into valuable chemical intermediates. The process involves using water as a solvent and ammonia, achieving a yield of over 50% under optimized conditions (Xie Yong-ju, 2009). Additionally, the synthesis of 2-Methyl-1,2-diaminopropane for anti-malarial drugs showcases the importance of diamines in pharmaceutical synthesis (Li Yong, 2011).

Molecular Structure Analysis

The molecular structure of 1,3-Diaminopropane complexes has been extensively studied, revealing insights into their conformational flexibility and coordination geometry. For example, studies on the di(1,3-diaminopropane)copper(II) cation have determined structures through X-ray diffraction, showcasing the compound's crystalline nature and coordination units (M. Sundberg & R. Uggla, 1997).

Chemical Reactions and Properties

1,3-Diaminopropane dihydrochloride participates in various chemical reactions, forming complex structures with metals such as copper and cobalt. These reactions are crucial for developing coordination compounds with specific properties, such as the synthesis of copper(II) complexes with 1,3-diaminopropane, which have been studied for their structural and bonding characteristics (M. Sundberg, M. Klinga, & R. Uggla, 1994).

Scientific Research Applications

  • Industrial Applications : 1,3-Diaminopropane is a three-carbon diamine, which has a wide range of industrial applications including epoxy resin and cross-linking agents .

  • Precursors for Pharmaceuticals, Agrochemicals, and Organic Chemicals : It is also used as precursors for pharmaceuticals, agrochemicals, and organic chemicals .

  • Synthesis of Piroxantrone and Losoxantrone : Known uses of 1,3-diaminopropane are in the synthesis of piroxantrone and losoxantrone .

  • Alkyne Zipper Reaction : The potassium salt of 1,3-Diaminopropane has been used in the alkyne zipper reaction . This reaction is a method used in organic chemistry to generate a mixture of alkynes and dienes from an alkyne starting material.

  • Organic Building Blocks : 1,3-Diaminopropane dihydrochloride is used as an organic building block in various chemical reactions . These building blocks are used in the synthesis of complex organic molecules.

  • Synthesis of Other Chemicals : It is also used in the synthesis of other chemicals. For example, it can be used to produce N-Methyl-1,3-diaminopropane .

  • Synthesis of Heterocycles : Both 1,3-Diaminopropane and its isomer, 1,2-diaminopropane, are building blocks in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes .

  • Preparation Method : It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .

  • Safety Testing : Given its potential hazards, 1,3-Diaminopropane dihydrochloride is often used in safety testing. For example, it has been used to determine the median lethal dose (LD50) in safety studies .

Safety And Hazards

1,3-Diaminopropane dihydrochloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCSVGEQMCOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-76-2 (Parent)
Record name 1,3-Propanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517449
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DSSTOX Substance ID

DTXSID4074437
Record name Trimethylenediamine dihydrochloride
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Molecular Weight

147.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

1,3-Diaminopropane dihydrochloride

CAS RN

10517-44-9
Record name 1,3-Propanediamine dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylenediamine dihydrochloride
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Record name 1,3-propanediamine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
J Brisson, F Brisse - Journal of Crystallographic and Spectroscopic …, 1982 - Springer
The structure of C 3 H 10 N 2 ·2HCl,M r =147.05,a=8.567(3),b=9.341(2),c=9.444(9) Å,V=755.7 Å 3 ,Pbcn,d 0 =1.30,d c =1.29 Mg m −3 ,Z=4,F(000)=312e, which had been previously …
Number of citations: 12 link.springer.com
SRO Mendes, AM Amado, J Tomkinson… - New Journal of …, 2017 - pubs.rsc.org
A vibrational and conformational analysis of the linear alkylpolyamine 1,3-diaminopropane (1,3-dap) is reported, using vibrational spectroscopy (Raman, Fourier Transform Infrared (…
Number of citations: 5 pubs.rsc.org
RH McDougall, SH Malik - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
Glyoxal sodium hydrogen sulphite addition compound reacts with 2,4-diaminopentane dihydrochloride to yield 5,7-dimethylhexahydro-1,4-diazepin-2-one, but glyoxal monohydrate …
Number of citations: 8 pubs.rsc.org
MJ North, S Murray - FEMS Microbiology Letters, 1980 - academic.oup.com
The polyamines are a group of low molecular weight compounds that have been detected in every organism in which they have been sought. The most abundant polyamines are …
Number of citations: 10 academic.oup.com
EI Salim, H Wanibuchi, K Morimura, S Kim… - …, 2000 - academic.oup.com
Overexpression of ornithine decarboxylase (ODC) has been shown to be characteristic of tumor development and progression in humans and experimental animals. Therefore, we have …
Number of citations: 26 academic.oup.com
MPM Marques - 2002 - edata.stfc.ac.uk
##TITLE= 1,3-diaminopropane dihydrochloride-N-d6, Cl D3N-CH2-CH2-CH2-ND3 Cl ##JCAMP-DX= 4.24 ##DATA TYPE= INELASTIC NEUTRON SCATTERING ##ORIGIN= TFXA, ISIS ##OWNER …
Number of citations: 0 edata.stfc.ac.uk
SY Zaitsev, EN Zarudnaya, D Möbius… - Mendeleev …, 2008 - academia.edu
The spectral and isotherm changes observed for a new photosensitive bis (crown ether) derivative assigned as optical molecular tweezers (OMT) in mixed monolayers with stearic acid …
Number of citations: 21 www.academia.edu
AB Yusuf, IA Umar, UB Musa, AJ Nok - J Med Plants Res, 2012 - academicjournals.org
African trypanosomiasis, otherwise known as sleeping sickness in humans and ‘Nagana’in cattle, is a disease that is resurgent in Africa. The causative agents are trypanosomes, …
Number of citations: 18 academicjournals.org
J Hernandez-Mora - 1959 - search.proquest.com
DERIVATIVES OF 1,5-DIAZACYCLOOCTANE DERIVATIVES OF 1,5-DIAZACYCLOOCTANE Full Text Negative microfilm received from universityMlc uuMiDOOTAmUe 1.…
Number of citations: 1 search.proquest.com
T Yorifuji, K Yonaha, E Shimizu… - Agricultural and …, 1991 - Taylor & Francis
1, 3-Diaminopropane, putrescine, and cadaverine are alkyl diamines and have been found in a wide variety of organisms in free and combined states. Putrescine serves as a substrate …
Number of citations: 7 www.tandfonline.com

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